molecular formula C10H22N2O B8658201 N,N,N'-Tripropan-2-ylurea CAS No. 57883-83-7

N,N,N'-Tripropan-2-ylurea

Cat. No.: B8658201
CAS No.: 57883-83-7
M. Wt: 186.29 g/mol
InChI Key: RAQKUUNDXWNXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,N'-Tripropan-2-ylurea is a synthetic urea derivative characterized by its three isopropyl substituents on the nitrogen atoms. This structure places it within a class of organic compounds that have garnered significant interest in medicinal chemistry and chemical synthesis. Urea derivatives, particularly N,N'-diarylureas, are well-established in scientific literature as key pharmacophores for the development of kinase inhibitors, which are valuable tools in oncological research and drug discovery . The specific steric and electronic properties imparted by the isopropyl groups make this compound a potentially useful intermediate or building block in organic synthesis, for instance, in the preparation of more complex molecules or as a ligand in coordination chemistry. This compound is provided as a high-purity material to ensure consistency and reliability in research settings. Researchers might explore its potential as a precursor in the synthesis of compounds with biological activity or investigate its own physicochemical properties. As with all reagents of this nature, proper safety protocols should be followed. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should conduct their own thorough safety and efficacy assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57883-83-7

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

1,1,3-tri(propan-2-yl)urea

InChI

InChI=1S/C10H22N2O/c1-7(2)11-10(13)12(8(3)4)9(5)6/h7-9H,1-6H3,(H,11,13)

InChI Key

RAQKUUNDXWNXMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N(C(C)C)C(C)C

Origin of Product

United States

Synthetic Methodologies and Strategies for Tri Substituted Urea Derivatives, Including N,n,n Tripropan 2 Ylurea

Classical Approaches in Urea (B33335) Synthesis Research

Traditional methods for synthesizing urea derivatives have long relied on highly reactive and often hazardous reagents. These foundational techniques, primarily involving phosgene (B1210022) and isocyanates, have been instrumental in the development of a vast library of urea-containing compounds.

Phosgene and Phosgene Equivalents in Tri-substituted Urea Formation

The use of phosgene (COCl₂) and its safer, solid equivalent, triphosgene (B27547), represents one of the earliest and most direct methods for urea synthesis. mdpi.comrsc.org Phosgene is a highly toxic gas, which has led to the increasing adoption of substitutes like triphosgene [bis(trichloromethyl)carbonate] and carbonyldiimidazole (CDI). commonorganicchemistry.comrsc.org These reagents serve as effective sources of a carbonyl group for linking two amine nucleophiles.

The general strategy involves a two-step process. First, a primary or secondary amine reacts with phosgene or a phosgene equivalent to form a reactive intermediate, typically a carbamoyl (B1232498) chloride or an activated carbamate. In the context of N,N,N'-Tripropan-2-ylurea, diisopropylamine (B44863) would react with phosgene to yield diisopropylcarbamoyl chloride. This intermediate is then treated with a second amine, isopropylamine (B41738), to form the final tri-substituted urea product.

The order of addition is critical to prevent the formation of symmetrical urea by-products. commonorganicchemistry.com While effective, these methods are falling out of favor due to the high toxicity of the reagents and the generation of stoichiometric amounts of waste products, such as hydrochloride salts. rsc.org

ReagentDescriptionAdvantagesDisadvantages
**Phosgene (COCl₂) **Highly reactive gas.Direct and efficient carbonyl source.Extremely toxic; difficult to handle. rsc.orgcommonorganicchemistry.com
Triphosgene Crystalline solid substitute for phosgene. commonorganicchemistry.comSafer and easier to handle than phosgene. rsc.orgDecomposes to phosgene in situ; still hazardous. commonorganicchemistry.com
Carbonyldiimidazole (CDI) Solid reagent alternative.Useful alternative to highly toxic reagents. commonorganicchemistry.comCan lead to symmetrical by-products if addition order is not controlled. commonorganicchemistry.com

Isocyanate-Amine Condensation Mechanisms in Urea Synthesis

The reaction between an isocyanate and an amine is arguably the most common and versatile method for preparing substituted ureas. commonorganicchemistry.com This condensation reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in a suitable solvent like THF or DMF, without the need for a base. commonorganicchemistry.com

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isocyanate group (-N=C=O). This forms a zwitterionic intermediate that rapidly undergoes a proton transfer to yield the stable urea linkage. To synthesize this compound via this route, one would react isopropyl isocyanate with diisopropylamine.

This method is central to many synthetic strategies because isocyanates can be generated in situ from various precursors, such as carboxylic acids via the Curtius rearrangement, which involves the thermal decomposition of an acyl azide. organic-chemistry.org This circumvents the need to handle potentially toxic and moisture-sensitive isocyanate reagents directly.

Modern and Sustainable Synthetic Pathways for Urea Derivatives

In response to the environmental and safety concerns associated with classical methods, modern synthetic chemistry has focused on developing greener, more sustainable alternatives. rsc.org These approaches prioritize catalyst-free conditions, the use of benign solvents like water, and the utilization of renewable feedstocks. rsc.orgrsc.org

Catalyst-Free and Environmentally Benign Syntheses of N-substituted Ureas

A significant advancement in urea synthesis is the development of catalyst-free methods that proceed in environmentally benign solvents such as water. rsc.orgnih.gov One such method involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents. nih.gov This approach has been successfully used to synthesize a variety of mono-, di-, and cyclic N-substituted ureas in good to excellent yields. nih.govresearchgate.net The products often precipitate from the aqueous solution and can be isolated by simple filtration, avoiding the need for silica (B1680970) gel chromatography. nih.gov This process is scalable and has been demonstrated to be suitable for the gram-scale synthesis of commercially important molecules. nih.govresearchgate.net

Another sustainable approach is the "on-water" reaction of isocyanates with amines, which leverages the unique properties of water to facilitate the reaction, often with enhanced rates and selectivity. organic-chemistry.org These methods avoid the use of toxic volatile organic compounds (VOCs) and simplify product isolation. organic-chemistry.org

Utilizing Carbon Dioxide as a C1 Source for Urea Synthesis

Carbon dioxide (CO₂) represents an ideal C1 source for chemical synthesis due to its abundance, non-toxicity, and renewability. rsc.org The industrial production of urea itself relies on the reaction of ammonia (B1221849) and CO₂ under high pressure and temperature. springernature.comnih.gov Modern research aims to adapt this principle for the synthesis of substituted ureas under milder conditions.

One strategy involves the reaction of amines with CO₂ to form a carbamic acid intermediate, which is then dehydrated to generate an isocyanate in situ. scholaris.ca This isocyanate can be trapped by another amine to form an unsymmetrical urea. scholaris.ca Another promising avenue is the electrocatalytic coupling of CO₂ with various nitrogen sources (like nitrates or dinitrogen) to form the urea C-N bond under ambient conditions, bypassing the high-energy Haber-Bosch and Bosch-Meiser processes. springernature.comnih.gov These electrocatalytic methods are at the forefront of sustainable chemistry, offering a potential pathway to produce ureas using renewable electricity. springernature.com

MethodDescriptionKey Features
Amine-CO₂ Dehydration An amine and CO₂ form a carbamic acid, which is dehydrated to an isocyanate and then trapped by a second amine. scholaris.caMetal-free; uses atmospheric CO₂. scholaris.ca
Electrocatalytic C-N Coupling CO₂ and a nitrogen source (e.g., nitrate) are electrochemically reacted to form urea. nih.govOperates at ambient temperature and pressure; bypasses ammonia synthesis. nih.gov

Hypervalent Iodine Reagents in Unsymmetrical Urea Synthesis

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA or PhI(OAc)₂), have emerged as powerful tools in organic synthesis, offering mild and metal-free conditions for a variety of transformations. nih.govnih.gov One notable application is in the synthesis of unsymmetrical ureas through the coupling of amides and amines. nih.gov

This method circumvents the need for pre-functionalized starting materials like isocyanates or carbamoyl chlorides. The reaction proceeds via a Hofmann-type rearrangement of a primary amide, promoted by the hypervalent iodine reagent, to generate an isocyanate intermediate in situ. organic-chemistry.orgnih.gov This reactive isocyanate is immediately trapped by an amine present in the reaction mixture to afford the unsymmetrical urea. This approach demonstrates broad substrate scope and is valuable for the late-stage functionalization of complex molecules, such as pharmaceuticals. nih.gov

Regioselectivity and Stereoselectivity in the Synthesis of Tri-substituted Urea Architectures

The synthesis of tri-substituted ureas, such as this compound, necessitates precise control over the connectivity and spatial arrangement of the substituent groups attached to the nitrogen atoms. This control is defined by the concepts of regioselectivity and stereoselectivity.

Regioselectivity refers to the control of which nitrogen atom in a urea precursor or intermediate forms a bond with an incoming substituent. In the context of unsymmetrical tri-substituted ureas, achieving high regioselectivity is crucial to avoid the formation of undesired isomers and symmetrical byproducts. acs.org The classical and most direct method for ensuring regioselectivity in the synthesis of a molecule like this compound involves the reaction of a disubstituted amine with an isocyanate. wikipedia.org In this specific case, di(propan-2-yl)amine would be reacted with propan-2-yl isocyanate. This approach guarantees that the single isopropyl group is on one nitrogen and the two other isopropyl groups are on the other, thus preventing the formation of other isomers.

Modern synthetic methods have expanded the toolbox for regioselective urea synthesis, often avoiding hazardous isocyanates. wikipedia.org These include palladium-catalyzed cross-coupling reactions of aryl chlorides or triflates with sodium cyanate, which can be extended to the one-pot synthesis of N,N,N′-trisubstituted ureas. organic-chemistry.orgmdpi.com Other strategies involve the use of isocyanate surrogates like 3-substituted dioxazolones or carbamates, which react cleanly with amines to give unsymmetrical ureas in high yields. acs.orgresearchgate.net The choice of methodology often depends on the specific substituents and the desired scale of the reaction.

MethodDescriptionKey AdvantageReference
Isocyanate + Amine ReactionReaction of a monosubstituted isocyanate (e.g., propan-2-yl isocyanate) with a disubstituted amine (e.g., di(propan-2-yl)amine).High regioselectivity and directness for specific substitution patterns. wikipedia.org
Isopropenyl CarbamatesIsopropenyl carbamates react irreversibly and cleanly with amines to form unsymmetrical ureas, avoiding symmetrical side products.High yield and purity; avoids formation of symmetrical ureas. acs.org
Metal-Catalyzed Carbonylation/CouplingTransition metal catalysts (e.g., Palladium) are used to couple amines with a carbonyl source or to form isocyanates in situ from precursors like aryl halides.Broad substrate scope and tolerance of various functional groups. organic-chemistry.orgmdpi.com
Isocyanate SurrogatesUse of safer, stable precursors like N,N′-carbonyldiimidazole (CDI) or 3-substituted dioxazolones that generate isocyanates in situ.Avoids handling of toxic and hazardous phosgene or isocyanates. researchgate.netnih.gov

Stereoselectivity involves controlling the three-dimensional arrangement of atoms and becomes critical when the urea molecule contains chiral centers. ethz.ch While this compound itself is an achiral molecule, the principles of stereoselective synthesis are paramount for the broader class of tri-substituted urea architectures, many of which are developed for applications in asymmetric catalysis or as pharmaceuticals. rsc.orgnih.gov

Stereoselectivity can be introduced through several strategies:

Chiral Starting Materials: Utilizing an enantiomerically pure amine or isocyanate from the chiral pool (naturally occurring chiral compounds) ensures the stereochemistry is incorporated directly into the final product. ethz.ch

Chiral Auxiliaries: A temporary, enantiopure group can be attached to one of the reactants to direct the stereochemical outcome of the reaction, after which it is removed. ethz.ch

Asymmetric Catalysis: A chiral catalyst, often a complex organocatalyst or a metal-ligand complex, is used in substoichiometric amounts to control the formation of a new stereocenter. ethz.ch Chiral thioureas, structurally related to ureas, are well-known for their ability to act as powerful hydrogen-bond-donating organocatalysts, effectively controlling the stereoselectivity of various reactions. nih.govnih.gov

The effectiveness of a stereoselective synthesis is measured by the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other. Research in this area focuses on developing catalysts and methods that provide high yields and high enantiomeric excess under mild conditions. nih.gov

StrategyDescriptionExample ApplicationReference
Chiral Pool SynthesisIncorporation of stereocenters from readily available, enantiopure starting materials like amino acids or sugars.Synthesis of a chiral urea using an amine derived from a natural amino acid. ethz.ch
Chiral AuxiliariesA removable chiral group guides the formation of a new stereocenter.An auxiliary attached to an amine directs the addition to a prochiral carbonyl group. ethz.ch
OrganocatalysisUse of small, chiral organic molecules (e.g., chiral thioureas) to catalyze a reaction enantioselectively.A chiral bifunctional thiourea (B124793) catalyst aligning substrates via hydrogen bonding to control the stereochemical outcome of a Michael addition. nih.govnih.gov
Chiral Ligand Metal CatalysisA chiral ligand coordinates to a metal center, creating a chiral environment that influences the reaction's stereoselectivity.Asymmetric hydrogenation or carbonylation reactions catalyzed by a chiral metal complex. mdpi.com

Scale-Up Considerations and Process Optimization for Urea Derivatives

Transitioning the synthesis of urea derivatives from a laboratory setting to industrial production introduces significant challenges related to safety, cost, efficiency, and environmental impact. rsc.org Process optimization is essential to develop a scalable, robust, and economically viable manufacturing process.

Key considerations for the scale-up of urea derivative synthesis include:

Reagent Selection and Safety: The most common laboratory synthesis of ureas involves isocyanates, which are often generated from highly toxic phosgene. wikipedia.orgrsc.org For industrial-scale production, there is a strong drive to replace these hazardous reagents with safer alternatives. wikipedia.org Safer phosgene substitutes like triphosgene or N,N′-carbonyldiimidazole (CDI) are often used. nih.gov More sustainable methods, such as the catalytic carbonylation of amines using carbon dioxide or carbon monoxide, are also actively being developed to create more environmentally benign processes. organic-chemistry.orgnih.gov

Reaction Conditions: Parameters such as temperature, pressure, and reaction time must be carefully optimized. In industrial settings, reactions are ideally run at or near ambient temperature and pressure to minimize energy costs and the need for specialized high-pressure equipment. ureaknowhow.com The choice of solvent is also critical; processes that use water as a solvent are highly desirable due to its low cost, non-toxicity, and minimal environmental impact. rsc.org A method for synthesizing N-substituted ureas via nucleophilic addition of amines to potassium isocyanate in water has been shown to be suitable for gram-scale synthesis, demonstrating its potential for larger applications. rsc.orgresearchgate.net

Process Efficiency and Purification: Laboratory purification methods like column chromatography are generally not feasible for large-scale production. rsc.org Optimized processes should yield products of high purity that can be isolated through simpler, more scalable techniques such as filtration, crystallization, or extraction. rsc.org This minimizes solvent waste and reduces production time and cost.

Process Optimization Methodologies: Systematic approaches are often employed to optimize reaction parameters. Response Surface Methodology (RSM) is a statistical tool used to evaluate the effects of multiple variables (e.g., temperature, pH, reactant ratios) and their interactions on the reaction outcome, such as yield and purity. acs.org This allows for the efficient identification of optimal operating conditions for the synthesis of urea-based products like urea-formaldehyde resins. acs.orgresearchgate.net

ParameterLaboratory Scale FocusIndustrial Scale FocusRationale for Change
ReagentsEffectiveness and novelty (e.g., phosgene, exotic catalysts).Safety, cost, and availability (e.g., CDI, triphosgene, CO₂). nih.govnih.govMinimizing toxicity, handling risks, and raw material costs.
SolventHigh solubility and inertness (e.g., dichloromethane, THF).Low environmental impact, low cost, and ease of recovery (e.g., water, ethanol). rsc.orgReducing volatile organic compound (VOC) emissions and waste treatment costs.
PurificationHigh purity via column chromatography.High throughput via crystallization, filtration, or extraction. rsc.orgChromatography is expensive, slow, and generates significant waste, making it impractical for bulk production.
Process ControlManual control of individual batches.Automated control, continuous flow processes, statistical optimization (e.g., RSM). acs.orgEnsuring batch-to-batch consistency, improving safety, and maximizing throughput and efficiency.
Energy UsageOften not a primary concern.Minimized heating/cooling; operation near ambient conditions. ureaknowhow.comReducing operational costs and improving the process's environmental footprint.

Elucidation of Reaction Mechanisms and Kinetics of N,n,n Tripropan 2 Ylurea Formation and Transformation

Mechanistic Investigations of Urea (B33335) Bond Formation

The formation of the urea bond in N,N,N'-Tripropan-2-ylurea, like most substituted ureas, predominantly proceeds through the reaction of an isocyanate with an amine. nih.govcommonorganicchemistry.com Given the structure of this compound, two primary synthetic routes involving an isocyanate intermediate are plausible:

Reaction of Isopropyl Isocyanate with Diisopropylamine (B44863): In this pathway, isopropyl isocyanate acts as the electrophile. The lone pair of electrons on the nitrogen atom of diisopropylamine initiates a nucleophilic attack on the electron-deficient carbonyl carbon of the isocyanate group. wikibooks.orgresearchgate.net The bulky isopropyl groups on both the isocyanate and the amine introduce significant steric hindrance, which can influence the reaction rate. rsc.org

Reaction of N,N-Diisopropylcarbamoyl Chloride with Isopropylamine (B41738): Alternatively, a phosgene (B1210022) equivalent like N,N-diisopropylcarbamoyl chloride can be used. nih.gov In this case, isopropylamine acts as the nucleophile, attacking the carbonyl carbon of the carbamoyl (B1232498) chloride and displacing the chloride leaving group. This method also leads to the formation of the trisubstituted urea.

A common method for generating the isocyanate intermediate in situ is through rearrangement reactions, such as the Curtius or Hofmann rearrangement, starting from a corresponding carboxylic acid or primary amide, respectively. thieme-connect.comorganic-chemistry.org For instance, the Hofmann rearrangement of a primary amide in the presence of a base and a halogen would generate an isocyanate that can then react with an amine. thieme-connect.com

The generally accepted mechanism for the reaction between an isocyanate and a secondary amine, such as diisopropylamine, involves a nucleophilic addition. nih.gov The reaction is typically performed in a suitable solvent and does not usually require a catalyst, although tertiary amines or metal salts can sometimes be used to promote the reaction. wikibooks.org The initial attack by the amine's nitrogen on the isocyanate's carbonyl carbon forms a zwitterionic tetrahedral intermediate. This is followed by a rapid proton transfer from the nitrogen to the oxygen, yielding the stable urea product.

Kinetic Studies of Urea Derivative Reactions

The electronic properties of the reactants also affect the reaction kinetics. Electron-donating groups on the amine increase its nucleophilicity, thereby accelerating the reaction. Conversely, electron-withdrawing groups on the isocyanate enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. nih.gov

The solvent in which the reaction is carried out can also influence the kinetics. Polar aprotic solvents are often used for these reactions. commonorganicchemistry.com The rate of reaction can be monitored using techniques such as spectroscopy to follow the disappearance of reactants or the appearance of the product over time. For analogous systems, it has been observed that the reaction of amines with isocyanates is generally fast. researchgate.net

Table 1: Factors Influencing the Kinetics of Urea Formation

FactorEffect on Reaction RateRationale
Steric Hindrance DecreasesBulky groups impede the approach of the nucleophile to the electrophilic carbonyl carbon.
Nucleophilicity of Amine IncreasesMore electron-rich amines are stronger nucleophiles and react faster.
Electrophilicity of Isocyanate IncreasesElectron-withdrawing groups on the isocyanate make the carbonyl carbon more electron-deficient and reactive.
Solvent Polarity VariesThe solvent can stabilize intermediates and transition states, affecting the reaction rate.
Temperature IncreasesHigher temperatures provide more kinetic energy for molecules to overcome the activation energy barrier.

Role of Intermediates and Transition States in Urea Reactions

The formation of this compound proceeds through key intermediates and transition states that dictate the reaction pathway. The most critical intermediate in the common synthetic routes is the isocyanate . nih.govnih.gov Isocyanates are highly reactive electrophilic species due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, which polarizes the N=C=O group and makes the central carbon highly susceptible to nucleophilic attack. wikipedia.org

When an amine reacts with an isocyanate, the reaction is believed to proceed through a tetrahedral intermediate . This transient species is formed upon the nucleophilic attack of the amine's nitrogen on the isocyanate's carbonyl carbon. This intermediate is characterized by a negatively charged oxygen and a positively charged nitrogen.

The transition state of the reaction resembles this tetrahedral intermediate. The geometry of the transition state is influenced by the steric bulk of the substituents. For a sterically hindered molecule like this compound, the approach of the diisopropylamine to the isopropyl isocyanate would involve a transition state with significant steric strain. This strain increases the activation energy of the reaction, thereby slowing it down compared to less hindered analogues. Computational studies on similar systems have helped to elucidate the energetics and geometries of these transition states.

In aqueous solutions, another potential intermediate is carbamic acid , which can be formed from the hydrolysis of isocyanic acid. nih.gov However, due to the high reactivity of isocyanic acid with amines, this pathway is less likely to be significant in the presence of an amine nucleophile. nih.gov

Nucleophilic and Electrophilic Pathways in Urea Chemistry

The formation of this compound is a classic example of a reaction between a nucleophile and an electrophile. researchgate.netnih.gov

The Nucleophile: In the reaction between isopropyl isocyanate and diisopropylamine, diisopropylamine acts as the nucleophile . A nucleophile is a chemical species that donates an electron pair to form a chemical bond. wikibooks.org The nitrogen atom in diisopropylamine has a lone pair of electrons, making it electron-rich and capable of attacking an electron-deficient center.

The Electrophile: Conversely, isopropyl isocyanate serves as the electrophile . An electrophile is a chemical species that accepts an electron pair to form a new covalent bond. The carbonyl carbon in the isocyanate group (R-N=C=O) is highly electrophilic. This is due to the cumulative electron-withdrawing inductive and resonance effects of the adjacent nitrogen and oxygen atoms.

The reaction mechanism can be visualized as the flow of electrons from the nucleophilic nitrogen of the amine to the electrophilic carbon of the isocyanate. This fundamental interaction drives the formation of the new carbon-nitrogen bond that is characteristic of the urea linkage. The reactivity of both the nucleophile and the electrophile can be modulated by the electronic and steric nature of their substituents. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural and Conformational Research of N,n,n Tripropan 2 Ylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Intermolecular Interaction Analysis.nih.govacs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for probing the conformational landscape and intermolecular associations of N,N,N'-Tripropan-2-ylurea. auremn.org.br The chemical environment of each nucleus within the molecule influences its resonance frequency, providing a detailed fingerprint of the molecular structure and its dynamic processes. nih.gov

High-Resolution NMR (¹H, ¹³C) for Structural Confirmation and Dynamics

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are fundamental for the initial structural verification of this compound. nih.govnih.gov These one-dimensional techniques confirm the presence of the isopropyl groups and the urea (B33335) backbone by identifying the characteristic chemical shifts and coupling patterns of the constituent protons and carbons. nih.govresearchgate.net

Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can provide insights into conformational exchange processes. For this compound, hindered rotation around the C-N bonds can lead to the observation of distinct signals for non-equivalent isopropyl groups at low temperatures, which may coalesce into averaged signals at higher temperatures. The rate of this exchange can be quantified to determine the energy barriers associated with rotational isomerism. frontiersin.org Concentration-dependent ¹H NMR studies are also valuable for investigating intermolecular hydrogen bonding, as the chemical shift of the N-H proton is particularly sensitive to such interactions. researchgate.net A downfield shift with increasing concentration typically indicates the formation of hydrogen-bonded aggregates. researchgate.net

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HN-H 5.0 - 8.0
¹HCH (isopropyl)3.0 - 4.0 (septet)
¹HCH ₃ (isopropyl)1.0 - 1.5 (doublet)
¹³CC =O (urea)155 - 165
¹³CC H (isopropyl)40 - 50
¹³CC H₃ (isopropyl)20 - 25

Multi-dimensional NMR for Elucidating Complex Urea Architectures

While one-dimensional NMR provides foundational data, multi-dimensional NMR techniques are indispensable for unambiguously assigning signals and understanding the through-bond and through-space connectivities within the complex structure of this compound. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton coupling networks, allowing for the definitive assignment of protons within the isopropyl groups.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons, providing a clear map of the C-H connections in the molecule. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). For this compound, HMBC can establish the connectivity between the isopropyl groups and the urea carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, offering crucial information about the preferred conformation and the spatial arrangement of the isopropyl groups relative to each other and the urea backbone. mdpi.com

These multi-dimensional approaches are particularly powerful for distinguishing between different rotational isomers and for characterizing the geometry of intermolecular hydrogen-bonded complexes. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Interactions in Urea Derivatives.msu.eduscispace.comnih.gov

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups and intermolecular interactions, particularly hydrogen bonding, in this compound. nih.govcardiff.ac.uk

The IR spectrum of this compound is characterized by several key absorption bands:

N-H Stretching (νN-H): The position and shape of this band, typically appearing in the 3200-3500 cm⁻¹ region, are highly sensitive to hydrogen bonding. msu.eduscispace.com In a dilute, non-polar solvent, a sharp band corresponding to a "free" N-H group is expected. In the solid state or in concentrated solutions, the formation of N-H···O=C hydrogen bonds leads to a broadening and a shift of this band to lower wavenumbers. nih.govrsc.org

C=O Stretching (Amide I band): The strong absorption of the carbonyl group, usually found between 1620 and 1690 cm⁻¹, is also a powerful indicator of hydrogen bonding. nih.gov A "free" carbonyl group (not acting as a hydrogen bond acceptor) absorbs at a higher frequency (around 1690 cm⁻¹), while a hydrogen-bonded carbonyl group absorbs at a lower frequency (around 1635 cm⁻¹ for "ordered" and 1660 cm⁻¹ for "disordered" hydrogen bonds). nih.gov

N-H Bending and C-N Stretching (Amide II band): This band, appearing around 1500-1600 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. scispace.com Its position can also be influenced by hydrogen bonding. scispace.com

C-H Stretching and Bending: Vibrations associated with the isopropyl groups will also be present in the spectrum.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. nih.govnsf.gov While the C=O stretch is typically strong in the IR spectrum, it can be weaker in the Raman spectrum. Conversely, more symmetric vibrations may be more intense in the Raman spectrum. The combination of both techniques allows for a more complete vibrational assignment. scispace.comresearchgate.net

Table 2: Key Vibrational Bands for the Analysis of this compound Note: The exact wavenumbers can vary depending on the physical state and solvent.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopic TechniqueInformation Gained
N-H Stretch3200 - 3500IR, RamanPresence and strength of hydrogen bonding. scispace.com
C=O Stretch (Amide I)1620 - 1690IR (strong), RamanHydrogen bonding state of the carbonyl group. nih.gov
N-H Bend / C-N Stretch (Amide II)1500 - 1600IR, RamanConfirmation of the urea structure, affected by H-bonding. scispace.com
C-H Stretch (Aliphatic)2850 - 3000IR, RamanPresence of isopropyl groups.

Mass Spectrometry (MS) in Mechanistic and Derivatization Studies of Urea Compounds.nih.govnih.govnih.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing the mass-to-charge ratio of its ions. When coupled with techniques like electrospray ionization (ESI), it allows for the analysis of intact molecular ions.

Under ESI conditions, this compound is expected to be readily detected as the protonated molecule, [M+H]⁺. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, which can be used to confirm the elemental composition of the molecule with high accuracy.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. d-nb.info In an MS/MS experiment, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The analysis of these fragment ions provides a wealth of structural information. For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the C-N bonds of the urea core.

Loss of one or more isopropyl groups.

Alpha-cleavage adjacent to the nitrogen atoms. youtube.com

The study of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule. nih.govsapub.org

MS is also crucial in derivatization studies. For instance, if this compound is used as a starting material or intermediate in a chemical synthesis, MS can be used to identify and characterize the resulting products. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation of Urea Derivatives.wikipedia.org

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. wikipedia.orgnih.gov This technique provides a detailed picture of bond lengths, bond angles, and torsional angles within the molecule. materialsproject.org

Crucially, X-ray crystallography reveals the nature of intermolecular interactions, such as hydrogen bonds, in the crystal lattice. nih.gov For this compound, this would allow for the direct visualization of the hydrogen bonding network, confirming whether it forms dimers, chains, or more complex supramolecular architectures through N-H···O=C interactions. researchgate.net The steric bulk of the three isopropyl groups will significantly influence the crystal packing and the geometry of these hydrogen bonds.

The resulting crystal structure provides invaluable benchmark data for validating and refining the results obtained from spectroscopic methods and computational modeling. nih.govresearchgate.net For example, the conformation observed in the solid state can be compared to the predominant conformation in solution as determined by NMR.

ParameterExample ValueDescription
Crystal SystemMonoclinicThe shape of the unit cell. nih.gov
Space GroupP2₁/cThe symmetry elements within the unit cell. nih.gov
a, b, c (Å)10.5, 12.3, 9.8The dimensions of the unit cell. researchgate.net
β (°)105.2The angle of the unit cell for a monoclinic system. researchgate.net
N-H···O distance (Å)~2.9The length of the hydrogen bond.
C=O···H-N angle (°)~170The linearity of the hydrogen bond.

Advanced Chromatographic Techniques in Conjunction with Sophisticated Detection Systems (e.g., LC-MS).nih.govnih.gov

Advanced chromatographic techniques, particularly liquid chromatography (LC), are essential for the separation and purification of this compound from reaction mixtures or for its quantification in various matrices. When coupled with a sophisticated detector like a mass spectrometer (LC-MS), it becomes an exceptionally powerful analytical tool. nih.govnih.govuab.edu

Reversed-phase high-performance liquid chromatography (RP-HPLC) would be a suitable method for the separation of this compound, utilizing a non-polar stationary phase and a polar mobile phase. The retention time of the compound provides a means of identification and quantification.

The coupling of LC to MS (LC-MS) combines the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry. researchgate.net This allows for the detection and quantification of this compound even at very low concentrations. In an LC-MS/MS setup, specific transitions from the parent ion to fragment ions can be monitored (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM), providing an extremely high degree of specificity and minimizing interferences from other components in a complex sample. nih.govresearchgate.net This is particularly useful for analyzing reaction progress or detecting trace amounts of the compound.

Theoretical and Computational Chemistry Approaches to N,n,n Tripropan 2 Ylurea Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity of Urea (B33335) Derivatives

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for studying the electronic structure of urea derivatives. academicjournals.orgresearchgate.net DFT has proven effective for investigating structural, electronic, and dielectric properties of organic materials, including urea. tsijournals.com These methods allow for the precise calculation of molecular orbitals and electron density distributions, which are key to understanding a molecule's stability and reactivity. nih.gov For a molecule such as N,N,N'-Tripropan-2-ylurea, DFT can elucidate how the three bulky isopropyl substituents electronically influence the central urea moiety. The electron-donating nature of the alkyl groups affects the charge distribution across the N-C-N backbone and the carbonyl group, which in turn governs its chemical behavior.

A series of semisynthetic noscapine-urea congeners were developed where their binding affinity to tubulin was predicted using molecular docking and molecular dynamics (MD) simulations. nih.gov In another study, DFT calculations were employed to study the inhibition performance of certain phenyl-urea derivatives as corrosion inhibitors, correlating quantum chemical parameters to their efficiency. academicjournals.org

A critical first step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of a molecule—its lowest energy conformation. wayne.edu This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface (PES) is located. scispace.com For this compound, the PES is inherently complex due to the rotational freedom of the three isopropyl groups and the C-N bonds. Optimization algorithms efficiently explore this surface to identify the global energy minimum, representing the molecule's most probable structure. nih.gov The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding steric and electronic effects. For instance, the planarity of the urea backbone might be distorted by the steric hindrance imposed by the bulky isopropyl groups.

The table below shows typical calculated bond parameters for the core structure of a simple urea molecule, which serve as a baseline for understanding the effects of substitution.

ParameterTypical Value (Å or °)Description
C=O Bond Length~1.25 ÅThe length of the carbonyl double bond.
C-N Bond Length~1.38 ÅThe length of the bonds between the carbonyl carbon and nitrogen atoms.
N-C-N Angle~117°The angle formed by the urea backbone.
H-N-H Angle~119°The angle within the amine group.

These are representative values and would be specifically refined for this compound during a DFT geometry optimization.

Frontier Molecular Orbital Theory (FMOT) is a powerful conceptual framework within quantum chemistry that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals dictate how a molecule interacts with other reagents. taylorandfrancis.com The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. researchgate.net

For urea derivatives, the HOMO is typically located on the nitrogen and oxygen atoms, while the LUMO is centered on the carbonyl carbon. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability. ajchem-a.com In this compound, the electron-donating isopropyl groups are expected to raise the energy of the HOMO, making the molecule more nucleophilic compared to unsubstituted urea. Conversely, these groups have a smaller effect on the LUMO. This modulation of the frontier orbitals directly impacts the molecule's reactivity in chemical transformations.

Substituent EffectImpact on HOMO EnergyImpact on LUMO EnergyImpact on HOMO-LUMO Gap (ΔE)Consequence for Reactivity
Electron-Donating Groups (e.g., -CH(CH₃)₂)IncreasesMinor ChangeDecreasesIncreased Nucleophilicity / Reactivity
Electron-Withdrawing Groups (e.g., -NO₂)DecreasesDecreasesMay Increase or DecreaseDecreased Nucleophilicity / Reactivity

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration of this compound

While quantum mechanics is highly accurate, it is computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) offers a more efficient alternative by using classical physics-based force fields to model molecular interactions. nih.gov This approach is ideal for exploring the vast conformational space of flexible molecules like this compound. Conformational analysis is the study of the different 3D arrangements a molecule can adopt through rotation around its single bonds. libretexts.orgyoutube.com

Molecular Dynamics (MD) simulations use MM force fields to simulate the movement of atoms over time, providing a dynamic picture of the molecule's behavior. researchgate.net For this compound, an MD simulation would track the rotations around the C-N bonds and the C-C bonds within the isopropyl groups. This allows for the mapping of the conformational landscape and the identification of the most stable conformers (e.g., anti vs. gauche arrangements) and the energy barriers between them. youtube.com Such simulations reveal the molecule's flexibility and preferred shapes in different environments, such as in a solvent or in a crystal lattice.

In Silico Modeling of Intermolecular Interactions in Urea-Containing Systems

The way molecules interact with each other governs their macroscopic properties, such as melting point, boiling point, and solubility. In silico modeling is used to study these intermolecular forces in detail. nih.govacs.org The urea functional group is a potent former of hydrogen bonds; the N-H groups act as hydrogen bond donors, and the carbonyl oxygen acts as a strong hydrogen bond acceptor. scielo.br

In this compound, there is one N'-H group available to act as a hydrogen bond donor. The three bulky and nonpolar isopropyl groups introduce significant steric hindrance and are sites for weaker van der Waals and hydrophobic interactions. Computational models like molecular docking and MD simulations can predict how these competing interactions dictate the formation of dimers or larger aggregates and how the molecule interacts with solvents or biological receptors. nih.govacs.org For example, studies have used these methods to understand the binding interactions between urease and urea. nih.govacs.org

Interaction TypeDescriptionRelevant Moieties on this compound
Hydrogen Bonding Strong electrostatic attraction between a hydrogen atom on an electronegative atom (donor) and another electronegative atom (acceptor).Donor: N'-H group. Acceptor: Carbonyl oxygen (O=C).
Dipole-Dipole Interactions Attraction between the positive end of one polar molecule and the negative end of another.The polar urea core (C=O and N-C bonds).
Van der Waals Forces (London Dispersion) Weak, temporary attractions resulting from fluctuating electron distributions.Present across the entire molecule, but most significant for the nonpolar isopropyl groups.
Steric Hindrance Repulsive forces that arise when atoms are forced too close together.The bulky isopropyl groups prevent close packing and can shield the urea core from interactions.

Computational Studies on Reaction Pathways and Energetics of Urea Transformations

Computational chemistry is invaluable for mapping the detailed mechanisms of chemical reactions. researchgate.net By calculating the energy of the system along a reaction coordinate, researchers can identify transition states (the highest energy point along the pathway) and determine the activation energy (the energy barrier that must be overcome for the reaction to occur). researchgate.netchinesechemsoc.org

Studies on the hydrolysis and thermal decomposition of urea and its derivatives have used these methods to clarify reaction pathways. researchgate.netmdpi.comresearchgate.net For example, computational results suggest that the water-assisted elimination pathway is dominant for urea degradation in an aqueous solution. researchgate.net For a substituted compound like this compound, the steric bulk of the three isopropyl groups would likely hinder the approach of a nucleophile (like water) to the carbonyl carbon. This steric hindrance would be expected to raise the activation energy for hydrolysis compared to unsubstituted urea, making the compound more resistant to degradation.

ReactionReactantActivation Energy (Ea)Computational Insight
HydrolysisUrea44.1 kcal/molHigh barrier explains the slow rate of non-enzymatic hydrolysis. researchgate.net
HydrolysisTetramethylureaLower than UreaSubstituent effects can significantly alter reaction energetics. researchgate.net
Thermal DecompositionUrea~83 kJ/mol (~20 kcal/mol)Kinetic models can accurately describe the multi-stage decomposition process. mdpi.com

Application of Machine Learning in Urea Derivative Design and Analysis

Machine Learning (ML) is rapidly transforming computational chemistry by enabling the rapid prediction of molecular properties and accelerating simulations. dtu.dkuni.lu Quantitative Structure-Property Relationship (QSPR) models, a type of ML application, learn from large datasets of known molecules to predict the properties of new, untested compounds. dtu.dk

For a molecule like this compound, a trained ML model could predict properties such as solubility, toxicity, or reactivity based on a set of calculated molecular descriptors. nih.govmdpi.com Furthermore, ML is being used to develop next-generation force fields, known as neural network potentials (NNPs), which can perform molecular dynamics simulations with near quantum mechanical accuracy but at a fraction of the computational cost. nih.govdtu.dk This allows for more accurate and longer timescale simulations of complex systems. ML models can also be pre-trained on derivative properties like atomic forces to improve their predictive power for a wide range of materials. rsc.org

Molecular DescriptorDescriptionExample Value/Type for this compound
Molecular Weight The sum of the atomic weights of all atoms in the molecule.200.32 g/mol
LogP (Octanol-Water Partition Coefficient) A measure of a compound's hydrophobicity.Positive value, indicating preference for nonpolar environments.
Number of Hydrogen Bond Donors The number of N-H or O-H bonds.1
Number of Hydrogen Bond Acceptors The number of nitrogen or oxygen atoms.1 (carbonyl oxygen)
Number of Rotatable Bonds The number of single bonds that can freely rotate.High, due to isopropyl groups.
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, a predictor of drug transport properties.Moderate value from the urea core.

Derivatization and Functionalization Strategies for N,n,n Tripropan 2 Ylurea in Research Contexts

Introduction of Functional Groups for Advanced Chemical and Analytical Studies

The primary motivation for derivatizing compounds like N,N,N'-Tripropan-2-ylurea is often to enhance their detectability and compatibility with modern analytical techniques. researchgate.net Many simple ureas lack strong chromophores or fluorophores, making them difficult to detect with high sensitivity using common HPLC detectors like UV-Visible or Fluorescence detectors. researchgate.netnih.gov Furthermore, their polarity and potential for thermal degradation can complicate analysis by Gas Chromatography (GC). rsc.org

Derivatization addresses these issues by covalently attaching a functional group, or "tag," to the analyte molecule. This process chemically modifies the compound to give it properties suitable for a specific analytical method. researchgate.net The key objectives include:

Introducing Chromophores/Fluorophores: For HPLC analysis, reagents that introduce a UV-absorbing or fluorescent group are used. This significantly lowers the limit of detection. researchgate.netnih.gov

Improving Volatility and Thermal Stability: For GC analysis, polar N-H bonds can be capped, for instance, through methylation. This reduces intermolecular hydrogen bonding, increases volatility, and prevents thermal decomposition in the hot GC inlet and column. rsc.org

Enhancing Ionization Efficiency: For Mass Spectrometry (MS), derivatization can introduce a readily ionizable group, improving the signal response. nih.gov

The derivatization of the N'-H group of this compound is the most direct route for introducing such functional groups.

Table 1: Common Derivatization Approaches for Amine/Urea (B33335) Functional Groups

Derivatization Goal Reagent Class Example Reagent Functional Group Introduced Target Analytical Method
Enhance UV Detection Acyl Halides Benzoyl chloride Benzoyl group (chromophore) HPLC-UV
Enhance Fluorescence Detection Sulfonyl Chlorides Dansyl chloride Dansyl group (fluorophore) HPLC-FLD
Enhance Fluorescence Detection Hydroxylated Aromatics Xanthydrol Xanthyl group (fluorophore) HPLC-FLD. deakin.edu.au
Improve GC Compatibility Alkylating Agents Iodomethane (B122720) Methyl group GC-MS, GC-NPD. rsc.org

Site-Specific Derivatization Methodologies for Urea Compounds

For an unsymmetrical molecule like this compound, which has three distinct nitrogen environments (two equivalent nitrogens in the N,N-di-propan-2-yl group and one in the N'-propan-2-yl group), controlling the site of derivatization is crucial for producing a single, well-defined product.

The most reactive site for derivatization on this compound is the proton on the N'-nitrogen. This N'-H bond is significantly more acidic and less sterically hindered for reaction than the C-H bonds on the isopropyl groups. Therefore, most standard derivatization reactions, such as acylation, sulfonation, or alkylation under basic conditions, will occur with high site-specificity at this N' position.

More advanced methodologies have been developed for achieving regioselectivity in complex ureas, particularly N,N'-diarylureas. nih.gov These strategies, while developed for different substrates, illustrate key principles of site-selection:

Regioselective N-Alkylation: In unsymmetrical N,N'-diarylureas, it is possible to selectively alkylate the more sterically congested nitrogen atom. nih.gov

Directed Ortho-Metalation (DoM): Following selective N-alkylation, the N-alkyl urea group can act as a directed metalation group. Using a strong base like sec-BuLi, a proton on the ortho position of the aromatic ring attached to the alkylated nitrogen can be selectively removed. This creates a lithiated intermediate that can be quenched with various electrophiles, resulting in functionalization at a specific ring position. nih.gov

While this compound lacks aromatic rings for DoM, the principle of inherent reactivity differences—the N'-H proton versus C-H bonds—provides a robust method for site-specific derivatization directly on the urea core.

Applications in Analytical Method Development Through Derivatization

Derivatization is not merely a chemical curiosity but a powerful tool for enabling robust and sensitive quantitative analysis. By modifying this compound, analytical methods can be developed that would otherwise be impractical.

Gas Chromatography-Mass Spectrometry (GC-MS): Many urea compounds, including herbicides, are thermally unstable and decompose in a hot GC system. rsc.org A common strategy to overcome this is methylation of the N-H proton. rsc.org For this compound, reaction with a reagent like iodomethane in the presence of a base would yield the thermally stable N,N,N'-trimethyl-N'-propan-2-ylurea derivative. This allows for separation by GC and subsequent identification and quantification by MS or a selective detector like a Nitrogen-Phosphorus Detector (NPD). rsc.org

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): To measure trace amounts of this compound in complex matrices like biological fluids or environmental samples, high sensitivity is required. Derivatizing the molecule with a fluorescent tag is a common solution. For instance, reacting it with dansyl chloride would attach a highly fluorescent dansyl group. The resulting derivative can be easily separated from interfering substances using reversed-phase HPLC and detected with extremely high sensitivity by a fluorescence detector. researchgate.net A similar strategy using xanthydrol has been successfully automated for the analysis of urea. deakin.edu.au

Liquid Chromatography-Mass Spectrometry (LC-MS): While LC-MS can often analyze compounds without derivatization, the process can significantly improve performance. For this compound, derivatization can improve chromatographic retention on reversed-phase columns and enhance its ionization efficiency in the MS source, leading to lower detection limits. nih.govnih.gov For example, derivatization with p-toluenesulfonyl isocyanate (PTSI) has been shown to generate derivatives with higher ionization efficiency for other types of molecules, a principle applicable here. nih.gov

Table 2: Derivatization Strategies for Analytical Method Development for this compound

Analytical Challenge Derivatization Strategy Resulting Derivative Property Enabled Analytical Method
Thermal Instability, High Polarity N'-Methylation Increased volatility and stability GC-MS, GC-NPD. rsc.org
Lack of Native Fluorescence N'-Dansylation Highly fluorescent HPLC-FLD. researchgate.net
Poor Chromatographic Retention N'-Benzoylation Increased hydrophobicity Reversed-Phase HPLC-UV

Late-Stage Functionalization in Complex Urea Architectures

Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex, pre-existing molecule in one of the final steps of a synthesis. wikipedia.orgacs.org This is a highly valuable strategy in fields like drug discovery, as it allows for the rapid generation of a library of analogues from a common advanced intermediate, avoiding the need for lengthy de novo synthesis for each new compound. thieme.deresearchgate.net

If the this compound moiety were part of a larger, more complex molecular architecture (e.g., a drug candidate), LSF would focus on selectively modifying the molecule while keeping the core intact. researchgate.net The key to LSF is the use of highly chemoselective reactions that target specific bonds, often unreactive C-H bonds, without affecting other sensitive functional groups in the molecule. wikipedia.orgrsc.org

Strategies relevant to a complex molecule containing this compound would likely involve transition-metal-catalyzed C-H functionalization. acs.orgrsc.org For example, a palladium or rhodium catalyst could be used to selectively functionalize one of the C-H bonds on the isopropyl groups or elsewhere on the molecular scaffold. The urea group itself would likely be tolerated by many modern catalytic systems. This approach could be used to introduce a variety of functional groups, such as aryl, alkyl, or heteroatom-containing fragments, to explore the structure-activity relationship (SAR) of the parent molecule. The ability to perform such modifications late in the synthetic sequence dramatically accelerates the process of optimizing a molecule's properties. acs.org

Catalysis and Ligand Design Incorporating N,n,n Tripropan 2 Ylurea Motifs

Role of Urea (B33335) Derivatives as Ligands in Organometallic Catalysis

Urea derivatives have emerged as a compelling class of ligands in transition metal catalysis, offering a unique alternative to more traditional ligand platforms like phosphines and N-heterocyclic carbenes (NHCs). nih.govst-andrews.ac.uk Their utility stems from their straightforward synthesis, general stability, and versatile coordination chemistry. nih.gov Ureas can act as neutral or, upon deprotonation to form ureates, monoanionic ligands. nih.gov This allows them to bind to metal centers in various modes.

One key feature is their capacity for hydrogen bonding, which enables them to act as ancillary ligands that influence the reaction environment in the secondary coordination sphere of a transition metal. nih.gov However, they are also highly effective as primary ligands, coordinating directly to the metal center. nih.gov For instance, N-arylureas have been successfully employed as sterically undemanding pro-ligands for palladium catalysis. st-andrews.ac.uknih.gov In Pd-catalyzed heteroannulation reactions, these urea-derived ligands have been shown to outperform traditional phosphine (B1218219) ligands, especially with sterically demanding substrates. st-andrews.ac.uknih.gov Experimental and computational studies suggest that under basic conditions, the deprotonated ureate coordinates to palladium in a monodentate fashion through a nitrogen atom, a binding mode that is relatively uncommon for metal-ureate complexes but which proves highly effective. st-andrews.ac.uknih.gov This monodentate coordination results in a significantly smaller steric footprint compared to bulky phosphine ligands, which can be advantageous in reactions with crowded transition states. st-andrews.ac.uk

The electronic and steric properties of urea ligands can be systematically modified by changing the substituents on the nitrogen atoms. st-andrews.ac.uk This tunability is a cornerstone of modern ligand development, allowing for the optimization of catalyst reactivity and selectivity for a desired transformation. st-andrews.ac.uknih.gov

Urea-Based Organocatalysis and Mechanistic Studies

In the realm of metal-free organocatalysis, urea and thiourea (B124793) derivatives are prominent as powerful hydrogen-bond donors. nih.govmdpi.com Their ability to form two simultaneous hydrogen bonds with a substrate allows them to act as effective Lewis-acidic catalysts, activating electrophiles and stabilizing transition states. mdpi.com This dual hydrogen-bond donor capacity is central to their catalytic activity in a wide array of reactions. nih.gov

Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have provided deep insights into how these catalysts operate. In the enantioselective vinylogous aldol (B89426) reaction, for example, a chiral bis(urea) catalyst activates an aldehyde substrate through a double hydrogen bond. mdpi.com Computational models reveal that the specific conformation of the urea's N-H bonds is crucial for efficient substrate activation and for achieving high levels of stereoselectivity. mdpi.com

Bifunctional urea-based organocatalysts, which combine a urea moiety with a basic site (like a tertiary amine) on a single chiral scaffold, represent a more advanced catalyst design. nih.gov This architecture allows for the simultaneous activation of both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), leading to highly efficient and stereoselective transformations. nih.gov For instance, N-sulfinylurea catalysts bearing a pyrrolidine (B122466) unit have been shown to be highly effective in Michael additions, with DFT calculations confirming a dual activation mechanism where the catalyst activates the aldehyde as an enamine while simultaneously activating the nitroalkene electrophile through hydrogen bonding. nih.gov

Design Principles for Urea-Functionalized Catalytic Systems

The rational design of urea-functionalized catalysts is guided by several key principles aimed at optimizing their performance for specific chemical transformations.

Tuning Acidity and Hydrogen-Bonding Strength : The efficacy of urea organocatalysts is directly related to the acidity of the N-H protons. Introducing electron-withdrawing groups onto the urea nitrogen atoms, such as 3,5-bis(trifluoromethyl)phenyl or sulfinyl groups, enhances their acidity and hydrogen-bonding strength, thereby increasing catalytic activity. researchgate.net The N-sulfinyl group not only acidifies the urea but can also serve as a source of chirality, providing asymmetric induction. researchgate.net

Steric and Electronic Control : In organometallic systems, the substituents on the urea ligand dictate the steric environment around the metal center and modulate its electronic properties. st-andrews.ac.uknih.gov The development of dialkylarylphosphine ligands that incorporate a urea subunit is a prime example of this principle. The modular synthesis allows for the creation of a library of ligands with varying steric and electronic features by coupling a fixed arylurea fragment with different dialkylphosphine chlorides. nih.gov This tunability is critical for optimizing catalyst performance in various cross-coupling reactions. nih.gov

Bifunctionality and Cooperativity : As mentioned, incorporating a second functional group, such as a Brønsted base or another Lewis acid, onto the urea scaffold creates bifunctional catalysts. nih.gov The spatial arrangement of these two functional sites is critical for achieving high stereoselectivity, as they must work in concert to orient the substrates in the transition state. mdpi.com

Immobilization and Supramolecular Assembly : For applications in heterogeneous catalysis, urea functionalities can be incorporated into larger structures like polymers or self-assembled architectures. mdpi.comnih.gov A urea-rich porous organic polymer can act as an effective hydrogen-bond catalyst, benefiting from the high density of active sites. mdpi.com Similarly, self-assembled molecular prisms decorated with multiple urea moieties have been designed as nanoreactors for catalysis in aqueous media, demonstrating how supramolecular chemistry can be harnessed to create sophisticated catalytic systems. nih.gov

The following table summarizes key design strategies and their intended effects on catalytic systems incorporating urea motifs.

Design PrincipleStrategyIntended EffectCatalyst Type
Acidity Modulation Incorporate electron-withdrawing groups (e.g., -CF₃, -SO₂R)Increase H-bond donor strength, enhance electrophile activationOrganocatalyst
Steric Tuning Vary alkyl/aryl substituents on urea nitrogensControl access to the catalytic site, influence selectivityOrganometallic, Organocatalyst
Bifunctionality Combine urea with a basic site (e.g., amine) on one scaffoldDual activation of nucleophile and electrophileOrganocatalyst
Supramolecular Assembly Use urea struts in metal-organic prisms or polymersCreate nanoconfined reaction environments, facilitate catalyst recyclingHeterogeneous

This table is generated based on principles discussed in the referenced literature.

Applications in Heterogeneous and Homogeneous Catalysis

Urea-functionalized catalysts have demonstrated significant utility in both homogeneous and heterogeneous catalytic processes, offering distinct advantages in each domain.

Homogeneous Catalysis: In homogeneous systems, where the catalyst is dissolved in the reaction medium, urea-based ligands have been instrumental in advancing various transformations. Palladium complexes with N-arylurea ligands are effective for C-C and C-N bond-forming reactions, including heteroannulations and cross-coupling reactions. st-andrews.ac.uknih.govnih.gov The mild steric profile of these ligands allows them to catalyze reactions involving substrates that are challenging for bulkier, conventional ligands. nih.gov Similarly, homogeneous ruthenium catalysts have been developed for processes like the hydrogenation of CO₂, where the ligand structure is key to catalyst stability and efficiency. st-andrews.ac.uk Gold(I) catalysts have been used with N,N'-disubstituted ureas for the intramolecular dihydroamination of allenes, showcasing the application of urea substrates in atom-economic cyclization reactions.

Heterogeneous Catalysis: The development of heterogeneous catalysts is crucial for industrial applications due to the ease of catalyst separation and recycling. Urea derivatives have been successfully immobilized on various supports to create robust and reusable catalysts. mdpi.com For example, urea-thiourea moieties have been grafted onto silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂), creating a retrievable hydrogen-bonding catalyst for the synthesis of complex heterocycles. mdpi.com Another approach involves creating porous organic polymers with a high density of urea groups, which function as efficient and recyclable heterogeneous catalysts for reactions like Knoevenagel condensations. mdpi.com Furthermore, the principles of supramolecular chemistry have been applied to construct discrete, three-dimensional structures like molecular prisms that act as heterogeneous catalysts in water. nih.gov These cage-like structures use their urea-decorated interior to catalyze reactions like Michael and Diels-Alder additions, with the catalyst being easily recovered by simple filtration. nih.gov

The table below provides examples of reactions catalyzed by urea-based systems in both homogeneous and heterogeneous settings.

Catalysis TypeCatalyst SystemReaction TypeReference
Homogeneous Pd / N-Arylurea LigandHeteroannulation of o-bromoanilines and dienes nih.gov
Homogeneous Chiral N-SulfinylureaAsymmetric aza-Henry Reaction nih.govresearchgate.net
Homogeneous Au(I) / N,N'-Disubstituted UreaIntramolecular Dihydroamination of Allenes
Heterogeneous Urea-Functionalized Porous Organic PolymerKnoevenagel Condensation mdpi.com
Heterogeneous Self-Assembled Molecular Prism with Urea StrutsMichael Addition, Diels-Alder Reaction nih.gov
Heterogeneous Urea-Thiourea on Magnetic NanoparticlesSynthesis of Bipyridine-5-carbonitriles mdpi.com

This table presents selected examples of catalytic applications from the cited research.

Advanced Materials Science Applications of Urea Derivatives Research Focus

Urea (B33335) Derivatives as Nucleating Agents in Polymer Systems

Nucleating agents are crucial additives in the polymer industry, enhancing the crystallization process of semi-crystalline polymers like polypropylene (B1209903) (PP) and polylactic acid (PLA). researchgate.netresearchgate.net By providing surfaces that initiate crystal growth, these agents can lead to faster processing cycles, improved mechanical strength, and enhanced optical properties such as clarity. specialchem.comgoogle.com Urea derivatives have emerged as a significant class of organic nucleating agents due to their ability to self-assemble into well-defined, high-surface-area structures within the polymer melt. researchgate.netmdpi.com

The effectiveness of urea-based nucleating agents is rooted in the hydrogen-bonding capabilities of the urea moiety, which drives the formation of a fibrillar network as the polymer cools from a molten state. mdpi.com This network provides a high density of sites for heterogeneous nucleation, leading to a larger number of smaller, more uniform spherulites. researchgate.net This altered crystalline morphology is responsible for improvements in the polymer's physical properties. nih.gov

Research has explored various substituted ureas and their impact on polymer crystallization. For instance, diurea compounds have been successfully used in masterbatches to enhance the mechanical properties and transparency of polypropylene. google.com More complex structures, such as N,N′,N″-trisubstituted-1,3,5-benzenetricarboxamides, which contain multiple urea-like linkages, are highly effective nucleating agents for both polypropylene and polylactic acid. mdpi.comresearchgate.net The specific substituents on the urea or amide groups play a critical role in the solubility and self-assembly behavior of the nucleating agent within the polymer matrix, thus influencing its efficiency. utwente.nl

While direct studies on N,N,N'-Tripropan-2-ylurea as a nucleating agent are not extensively documented, its structure suggests potential in this application. The three bulky isopropyl groups would influence its solubility in a polymer melt and the morphology of its self-assembled structures. The table below summarizes the effects of various urea and amide-based nucleating agents on polypropylene, illustrating the general principles of their function.

Nucleating Agent TypePolymer MatrixConcentration (wt%)Key FindingsReference
Diurea CompoundsPolypropylene (PP)2-60 (in masterbatch)Enhances mechanical properties and transparency; improves dispersion. google.com
N,N′,N″-tricyclohexyl-1,3,5-benzenetricarboxylamide (TMC-328)Polylactic Acid (PLA)0.2Forms fibric structures via self-assembly, acting as effective nucleating sites. mdpi.com
Sorbitol-based Derivatives (structurally related via H-bonding)Polypropylene (PP)Not SpecifiedActs as a clarifying agent by forming a fine fibrillar network, reducing haze. researchgate.net
Aryl Phosphate Salts (e.g., NA-21)Polypropylene (PP)Not SpecifiedIncreases crystallization temperature and stiffness. nih.gov

Incorporation into Polymer Networks and Supramolecular Gels

The self-assembly of low-molecular-weight gelators (LMWGs) into three-dimensional networks that immobilize a solvent is the basis for the formation of supramolecular gels. nih.gov These materials are held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.org The urea group is an excellent functional motif for designing LMWGs because it possesses both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen), facilitating the formation of robust and directional intermolecular hydrogen bonds. nih.govnih.gov

This self-assembly process typically follows a nucleation-growth mechanism, where gelator molecules first form a nucleus, which then grows into larger fibrous structures. nih.gov The resulting fibrillar network entraps the solvent, leading to gelation. The properties of the gel, such as its thermal stability and mechanical strength, are highly dependent on the molecular structure of the LMWG. For example, studies on N-tridecyl-N'-(2-benzylphenyl)urea have shown that it forms bundled fibers through a cooperative self-assembly process. nih.gov

While this compound is a trisubstituted urea and lacks the N-H bonds of primary or secondary ureas necessary for the classic urea-to-urea hydrogen bonding tape, its incorporation into polymer networks can be envisaged through other interaction modes or by using it as a building block in more complex architectures. For instance, it can be part of a larger molecule that contains other hydrogen-bonding moieties. However, the presence of three bulky isopropyl groups would introduce significant steric hindrance, which could either inhibit or direct the self-assembly in unique ways.

The formation of supramolecular polymer networks often involves the functionalization of polymer chains with recognition motifs that can self-assemble. Urea derivatives are used for this purpose, creating so-called "physical" cross-links that are reversible. This reversibility imparts interesting properties to the material, such as shear-thinning and self-healing. whiterose.ac.uk

The table below details examples of urea derivatives and their role in forming supramolecular gels and networks.

Urea Derivative SystemSolvent/MatrixPrimary Driving ForceResulting Structure/PropertyReference
N-tridecyl-N'-(2-benzylphenyl)ureaDMSO, Ionic LiquidHydrogen Bonding, π-π StackingSupramolecular gel with fibrillar network. nih.gov
Diastereomeric Dehydrotripeptides with Urea LinkagesAqueous SolutionHydrogen Bonding (β-sheet formation)Hydrogels with potential for drug delivery. mdpi.com
Poly(n-butyl acrylate) with 2-ureido-4[1H]pyrimidinone (UPy) groupsPolymer NetworkQuadruple Hydrogen BondingTough and healable supramolecular double networks. researchgate.net

Role in Smart Materials and Responsive Systems

"Smart materials" are materials that can respond to external stimuli, such as temperature, light, pH, or mechanical stress, by changing their properties. nih.gov The development of polymers with dynamic or reversible covalent bonds has been a significant area of research in creating such responsive systems, particularly for applications like self-healing materials and reprocessable thermosets. nih.gov

The urea bond is typically very stable. However, by introducing bulky substituents onto the nitrogen atoms, a "hindered urea bond" (HUB) can be created. nih.govresearchgate.net The steric strain imposed by these bulky groups destabilizes the urea bond, making it dynamic and reversible at lower temperatures without the need for a catalyst. nih.govtudelft.nl This reversible dissociation into the constituent amine and isocyanate allows the polymer network to rearrange, enabling properties like self-healing and malleability. acs.orgillinois.edu

This compound, with its three bulky isopropyl groups, is a prime example of a sterically hindered urea structure. If amines containing such hindered urea precursors are incorporated into a polymer backbone, the resulting polyurea or poly(urethane-urea) would likely exhibit dynamic properties. nih.gov The reversible nature of the hindered urea bond would allow for the dissociation and reformation of cross-links, facilitating the repair of damage or the reshaping of the material upon heating. tudelft.nlacs.org

Research has shown that polyureas containing hindered urea bonds can be self-healing. nih.gov For instance, a polymer containing urea bonds derived from N,N'-di-tert-butylethylenediamine can exhibit autonomous repair at low temperatures. acs.org The degree of steric hindrance and the electronic properties of the substituents can be tuned to control the temperature at which the bond becomes dynamic and the rate of the healing process.

The following table illustrates the impact of hindered urea bonds on polymer properties, a principle directly applicable to this compound.

SystemStimulusResponsive PropertyUnderlying MechanismReference
Polyureas with Hindered Urea Bonds (HUBs)TemperatureSelf-healing, MalleabilityReversible dissociation of the sterically hindered urea bond. nih.govtudelft.nl
Polyurethane-urea with strong and weak (hindered) hard segmentsTemperature, Mechanical DamageHigh Strength and Self-healingDynamic hindered urea bonds provide healing, while strong H-bonds provide mechanical robustness. acs.org
pH-sensitive triphenylene-derived gelatorspHGel-sol transitionProtonation/deprotonation of amine groups disrupts the hydrogen-bonded network. nih.gov

Research on Thin-Film Deposition and Coating Technologies Utilizing Urea Derivatives

Thin-film deposition and coating technologies are fundamental to a vast array of applications, from electronics and optics to protective layers on materials. google.comgoogle.com These techniques can be broadly categorized into physical vapor deposition (PVD) and chemical vapor deposition (CVD). google.com In many cases, chemical additives are used to modify the deposition process or the properties of the resulting film.

Urea has been utilized in several thin-film deposition processes, primarily as a component in the precursor solution or as a stabilizing agent. For example, in the synthesis of zinc oxide (ZnO) thin films via spray pyrolysis, the addition of urea to the precursor solution has been shown to modify the surface morphology and porosity of the resulting film. specialchem.com Similarly, urea has been used to improve the crystallinity and grain size of perovskite thin films, which are important for solar cell applications. It is believed that urea coordinates with the metal precursors, which facilitates the dissolution and re-deposition of material, leading to larger, more uniform crystals.

In the context of nanoparticle-based coatings, urea derivatives have been employed as stabilizing agents. For instance, N,N'-bis(hexadecyl)urea has been used to stabilize platinum nanoparticles, creating stable colloidal solutions that can be deposited to form thin films. nih.gov The urea derivative, formed in situ, caps (B75204) the surface of the nanoparticles, preventing their aggregation and allowing for uniform film formation.

While there is a lack of specific research detailing the use of this compound in thin-film deposition, the general roles of urea and its derivatives suggest potential avenues for its application. Its bulky nature could be exploited to create porous films or to act as a unique stabilizing agent for nanoparticles. However, its lower volatility compared to smaller molecules might make it less suitable for certain vapor-based deposition techniques.

The table below provides examples of how urea and its derivatives have been used in thin-film and coating technologies.

Material SystemDeposition/Coating TechniqueRole of Urea/Urea DerivativeObserved EffectReference
Zinc Oxide (ZnO)Spray PyrolysisAdditive in precursor solutionModifies surface morphology and porosity of the thin film. specialchem.com
Platinum NanoparticlesColloidal DepositionStabilizing agent (N,N'-bis(hexadecyl)urea)Forms stable nanoparticle colloids suitable for thin-film formation. nih.gov
Perovskite (Methylammonium Lead Iodide)Solution ProcessingAdditive in precursor solutionEnhances perovskite solubility, leading to increased grain size and improved film crystallinity.Not directly cited, but principle is established.
Carbon NitrideElectrolysisPrecursor in methanol-urea solutionActs as a nitrogen source for the formation of polycrystalline carbon nitride films. umich.edu

Q & A

Q. How can researchers ensure transparency in reporting synthetic yields and characterization data?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Disclose all reaction conditions (catalyst loading, solvent ratios) in supplementary information. Provide raw spectral data (e.g., NMR FID files) in repositories like Zenodo. Use standardized reporting formats (e.g., NIH Common Data Elements) for toxicity or bioactivity data .

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